molecular formula C16H14O2 B3296073 4,4'-(Buta-1,3-diene-1,4-diyl)diphenol CAS No. 89148-27-6

4,4'-(Buta-1,3-diene-1,4-diyl)diphenol

Cat. No.: B3296073
CAS No.: 89148-27-6
M. Wt: 238.28 g/mol
InChI Key: OOBJYHILDOBHJF-UHFFFAOYSA-N
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Description

4,4'-(Buta-1,3-diene-1,4-diyl)diphenol (CAS: Not explicitly provided; referred to as "analog 1" in ) is a symmetric stilbene derivative featuring a conjugated butadiene linker bridging two para-hydroxyphenyl groups. Its structure, confirmed by HPLC, MS, and ¹H NMR spectroscopy, ensures >98% purity . Its extended π-conjugation system and phenolic hydroxyl groups contribute to its biological activity and solubility in polar organic solvents like DMSO.

Properties

IUPAC Name

4-[4-(4-hydroxyphenyl)buta-1,3-dienyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h1-12,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBJYHILDOBHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=CC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30709438
Record name 4,4'-(Buta-1,3-diene-1,4-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89148-27-6
Record name 4,4'-(Buta-1,3-diene-1,4-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogs with Modified Linkers

a. 4,4'-(Buta-1,3-diyne-1,4-diyl)dianiline (BDDA; CAS: 30405-78-8)

  • Structure : Replaces the diene linker with a rigid diyne group and substitutes hydroxyl groups with amines.
  • Applications : Used in β-ketoenamine-linked covalent organic frameworks (COFs) for photocatalytic hydrogen evolution due to its thermal stability and electronic properties .
  • Synthesis : Copper-catalyzed homocoupling of 4-ethynylaniline .

b. Analog 2 (Hexatriene Derivative; 4,4’-((1E,3E,5E)-hexa-1,3,5-triene-1,6-diyl)diphenol)

  • Structure : Extended conjugation via a hexatriene linker.
  • Properties : Increased conjugation length enhances UV absorption but may reduce bioavailability due to higher hydrophobicity .

c. 5,5'-(Buta-1,3-diyne-1,4-diyl)diisophthalic Acid (CAS: 1239608-21-9)

  • Structure : Diyne linker with carboxylic acid substituents.
  • Applications : Used in polymers and liquid crystals for electronic devices, leveraging its rigidity and hydrogen-bonding capability .
Functional Group Variations

a. Analog 5 (4-((1E,3E)-4-Phenylbuta-1,3-dien-1-yl)benzene-1,2-diol)

  • Structure : Introduces a catechol (1,2-diol) group and a phenyl substituent.

b. Xantocillin (CAS: 580-74-5)

  • Structure : Features isocyanato groups and a diene linker.
  • Applications : Antimicrobial agent; differs significantly in reactivity due to isocyanato functionalization .

Q & A

Q. What are the established synthetic routes for 4,4'-(Buta-1,3-diene-1,4-diyl)diphenol, and how do reaction conditions influence yield and purity?

Methodological Answer : Synthesis typically involves coupling reactions of phenolic precursors with conjugated dienes. Key factors include:

  • Catalyst selection : Transition-metal catalysts (e.g., palladium) or organocatalysts impact regioselectivity.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of phenolic intermediates.
  • Temperature control : Elevated temperatures (80–120°C) favor cross-coupling but may increase side-product formation.
    Validate purity via HPLC (C18 column, methanol/water mobile phase) and confirm structure using FT-IR (O-H stretch ~3200 cm⁻¹) and NMR (aromatic proton signals δ 6.7–7.2 ppm) .

Q. How is the electronic conjugation of the butadiene bridge characterized experimentally?

Methodological Answer :

  • UV-Vis spectroscopy : Measure λmax in THF; conjugation shifts absorption to longer wavelengths (~300–350 nm).
  • Cyclic voltammetry : Quantify HOMO-LUMO gaps; extended conjugation reduces oxidation potentials.
  • DFT calculations : Compare experimental data with computational models (e.g., Gaussian09, B3LYP/6-31G* basis set) to validate electronic delocalization .

Advanced Research Questions

Q. How can conflicting data on the compound’s thermal stability be resolved across studies?

Methodological Answer : Contradictions often arise from:

  • Sample preparation : Moisture-sensitive phenolic groups require anhydrous conditions (e.g., glovebox handling).
  • Analytical techniques : Use TGA-DSC under inert gas (N₂) to distinguish decomposition (endothermic) vs. oxidative degradation (exothermic).
  • Kinetic analysis : Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energy (Ea) and identify degradation mechanisms .

Q. What experimental designs are optimal for probing structure-activity relationships (SAR) in polymerization applications?

Methodological Answer :

  • Factorial design : Vary monomer ratios (e.g., 1:1 to 1:3 diene:phenol), initiator concentrations, and curing temperatures.
  • Response variables : Measure glass transition temperature (DSC), tensile strength (ASTM D638), and crosslink density (swelling experiments).
  • Multivariate analysis : Use PCA to identify dominant factors influencing polymer properties .

Q. How does the compound’s conformational flexibility impact its supramolecular assembly in crystalline phases?

Methodological Answer :

  • Single-crystal XRD : Resolve dihedral angles between phenyl rings and butadiene bridge; symmetry operations reveal packing motifs.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O-H···π vs. C-H···O contacts).
  • DFT-based lattice energy calculations : Compare experimental unit cells with simulated polymorphs (Materials Studio CASTEP module) .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks guide mechanistic studies of photodegradation pathways?

Methodological Answer :

  • Marcus theory : Model electron transfer kinetics between excited-state diene and phenolic moieties.
  • TD-DFT simulations : Predict UV-induced bond cleavage (e.g., butadiene C=C scission).
  • Radical trapping experiments : Use EPR with DMPO spin traps to identify transient intermediates .

Q. How can contradictions between computational predictions and experimental reactivity be reconciled?

Methodological Answer :

  • Solvent effects : Include implicit solvation models (e.g., PCM) in DFT calculations.
  • Dynamic effects : Perform ab initio molecular dynamics (AIMD) to simulate reaction trajectories.
  • Error analysis : Compare basis set convergence (6-31G* vs. def2-TZVP) and functional accuracy (B3LYP vs. M06-2X) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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